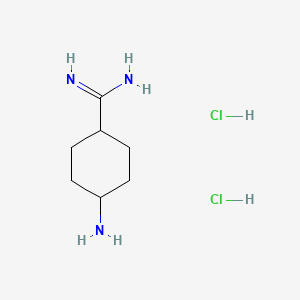
(1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4R)-4-Aminocyclohexane-1-carboximidamide dihydrochloride, or (1R,4R)-ACHD, is a cyclic amide derivative of the amino acid alanine. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals, as well as a key building block in the synthesis of peptides. In addition, (1R,4R)-ACHD is also used in the synthesis of new materials, such as polymers and nanomaterials. It is a versatile and useful molecule with numerous applications.
科学研究应用
((1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride)-ACHD has numerous scientific research applications. It is used in the synthesis of peptides and other biologically active molecules. It has also been used in the synthesis of polymers and nanomaterials. In addition, (this compound)-ACHD has been used as a starting material in the synthesis of a variety of pharmaceuticals, including antibiotics and antifungals. Furthermore, (this compound)-ACHD has been used in the synthesis of agrochemicals, such as herbicides and insecticides.
作用机制
((1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride)-ACHD acts as a nucleophile, meaning that it can react with electrophiles to form a covalent bond. This reaction is known as nucleophilic substitution. In the presence of an acid, (this compound)-ACHD can also react with an ester to form an amide bond.
Biochemical and Physiological Effects
(this compound)-ACHD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, (this compound)-ACHD has been shown to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes. Furthermore, (this compound)-ACHD has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
实验室实验的优点和局限性
One of the main advantages of using ((1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride)-ACHD in laboratory experiments is its high solubility in aqueous solutions. This makes it easy to use in a variety of laboratory techniques, such as chromatography, electrophoresis, and spectroscopy. In addition, (this compound)-ACHD is relatively inexpensive and readily available.
However, there are also some limitations to using (this compound)-ACHD in laboratory experiments. For example, it is not very stable in the presence of light or oxygen, and it can react with other molecules in aqueous solutions. It is also not very soluble in organic solvents, which can limit its use in some laboratory techniques.
未来方向
The potential applications of ((1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride)-ACHD are vast, and there is a great deal of research being done to explore its various uses. One potential future direction is the use of (this compound)-ACHD in the synthesis of peptides and other biologically active molecules. Another potential future direction is the use of (this compound)-ACHD in the synthesis of polymers and nanomaterials. In addition, (this compound)-ACHD could be used in the synthesis of new pharmaceuticals, agrochemicals, and other chemicals. Finally, (this compound)-ACHD could be used to study the biochemical and physiological effects of cyclic amides and their derivatives.
合成方法
The synthesis of ((1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride)-ACHD is typically achieved through a two-step process. In the first step, a cyclic amide is formed from the reaction of alanine and N-chlorosuccinimide in an aqueous solution. In the second step, the cyclic amide is converted to (this compound)-ACHD dihydrochloride by reacting it with hydrochloric acid. The resulting (this compound)-ACHD dihydrochloride can be purified by recrystallization.
属性
IUPAC Name |
4-aminocyclohexane-1-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3.2ClH/c8-6-3-1-5(2-4-6)7(9)10;;/h5-6H,1-4,8H2,(H3,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWBFGSQJBDWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=N)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-phenyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6608130.png)
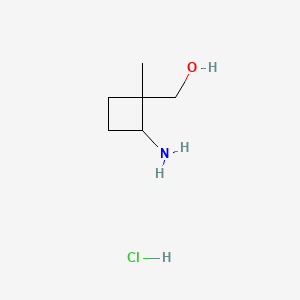
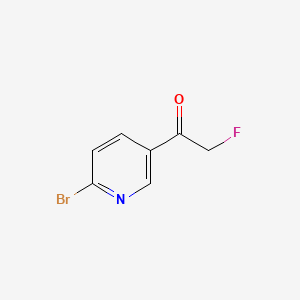
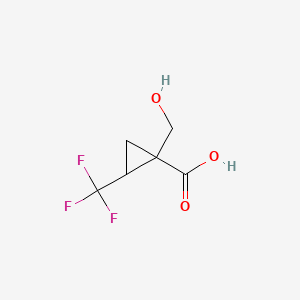
![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)
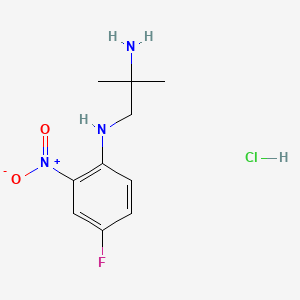
![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)
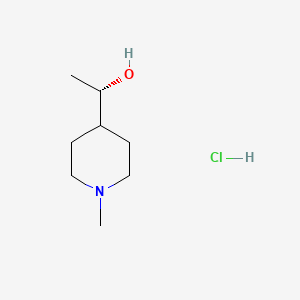
![lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6608184.png)
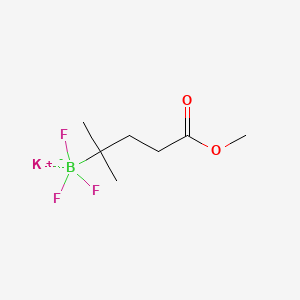
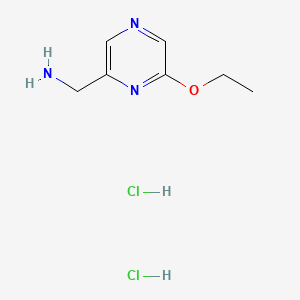
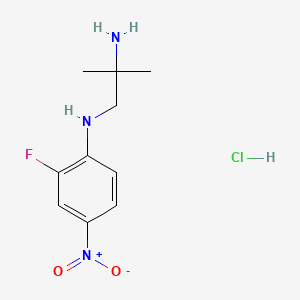
![ethyl 1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate hydrochloride, trans](/img/structure/B6608219.png)

